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Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylphenol
CAS No.: 261762-91-8
Cat. No.: B1586198

Get Quote

Part 1: Executive Summary & Strategic Value

In the high-stakes landscape of hit-to-lead optimization, 6-Chloro-2-fluoro-3-methylphenol
represents a "privileged building block"—a scaffold pre-loaded with electronic and steric
features that address common medicinal chemistry failure modes.

Unlike generic phenols, this tri-substituted arene offers a unique tripartite advantage:

o Metabolic Blocking: The 3-methyl group sterically hinders CYP450 oxidation at a typically
vulnerable position.

o Electronic Modulation: The 2-fluoro substituent lowers the pKa of the phenolic hydroxyl (via
inductive withdrawal), enhancing bioisosteric interactions and potentially improving
membrane permeability compared to non-fluorinated analogs.[1]

» Orthogonal Reactivity: The 6-chloro handle provides a site for late-stage diversification via
Palladium-catalyzed cross-coupling, allowing the phenol to serve as a core hub rather than
just a terminal appendage.
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This guide details the application of this compound in antiviral research (specifically HCV
inhibitors) and provides validated protocols for its integration into complex small molecule
libraries.[1]

Part 2: Chemical Profil

Property Data Relevance in Synthesis

& Handling

Unique identifier for

CAS Number 261762-91-8
procurement.
Formula C7HeCIFO MW: 160.57 g/mol .
More acidic than cresol (pKa
~10) due to F/Cl electron
Acidity (Predicted pKa) ~7.5-8.5 withdrawal; facilitates O-
alkylation/arylation under
milder basic conditions.
Physical State Solid/Low-melt solid Easy to handle; weighable.
. Compatible with standard
Solubility DCM, MeCN, THF

organic synthesis solvents.[1]

Safety Advisory: As a halogenated phenol, this compound is corrosive and toxic if absorbed.[1]
All protocols below must be performed in a fume hood with appropriate PPE (nitrile gloves,

goggles).

Part 3: Application Protocols
Workflow A: O-Arylation via Benzyne Intermediate (HCV

Inhibitor Synthesis)
Based on methodologies utilized in antiviral discovery (e.g., W02013064538).[1]

Context: Traditional diaryl ether synthesis (Ullmann coupling) often requires high temperatures
(100°C+) and copper catalysts, which can degrade sensitive fluorinated scaffolds.[1] This
protocol uses a Kobayashi Aryne Insertion strategy, allowing the formation of the C-O bond at
room temperature.[1]
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Mechanism:

The reaction utilizes a silyl-aryl triflate precursor. Fluoride (from CsF) triggers the elimination of

the silyl and triflate groups, generating a highly reactive "benzyne" intermediate in situ.[1] The

6-Chloro-2-fluoro-3-methylphenol acts as the nucleophile, attacking the benzyne to form the

diaryl ether.

Protocol:

Materials:

Substrate: 6-Chloro-2-fluoro-3-methylphenol (1.0 equiv)
Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.2 equiv)[1]
Reagent: Cesium Fluoride (CsF) (3.0 equiv) - Must be anhydrous.[1]

Solvent: Acetonitrile (MeCN) - Anhydrous.[1]

Step-by-Step Procedure:

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen
inlet. Cool to room temperature.

Solubilization: Charge the flask with 6-Chloro-2-fluoro-3-methylphenol (e.g., 35 g, 0.218
mol) and CsF (100 g, 0.654 mol). Add anhydrous MeCN (350 mL).

o Note: The suspension may be thick; ensure efficient stirring.

Addition: Dissolve 2-(Trimethylsilyl)phenyl triflate (65 g, 0.218 mol) in MeCN (100 mL). Add
this solution dropwise to the reaction mixture over 20—-30 minutes via an addition funnel.

o Critical Control Point: Exothermic reaction. Monitor internal temperature; do not exceed
30°C.[1]

Reaction: Stir the mixture at ambient temperature (20—25°C) for 12—-16 hours under nitrogen.

Quench: Carefully pour the reaction mixture into 10% aqueous potassium carbonate or water
to quench excess fluoride and benzyne.[1]
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» Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Na2SO0a4, and concentrate.[1]

« Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow B: Late-Stage Diversification via Suzuki-
Miyaura Coupling

Context: The 6-Chloro position is sterically crowded but electronically activated by the ortho-
hydroxyl (or ether) group. This protocol describes the coupling of the protected phenol to an
aryl boronic acid.[1]

Protocol:

Materials:

Substrate: O-Methylated derivative of 6-Chloro-2-fluoro-3-methylphenol (to prevent
catalyst poisoning by free OH).

Catalyst: Pd(dppf)CIz[1]-DCM (5 mol%) or Pdz(dba)s/XPhos (for difficult substrates).[1]

Base: KzPOa (3.0 equiv).[1]

Solvent: 1,4-Dioxane/Water (4:1).[1]
Step-by-Step Procedure:

o Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes. Oxygen
is the enemy of this reaction.

e Assembly: In a reaction vial, combine the chloro-substrate (1.0 equiv), Aryl Boronic Acid (1.5
equiv), Base, and Catalyst.

« Inertion: Seal the vial and purge with Argon x3.

e Heating: Heat to 90°C for 4—6 hours.
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o Tip: If conversion is low due to steric hindrance (the 2-F and 1-OR groups flank the
reaction site), switch to a high-energy microwave protocol: 120°C for 30 mins.[1]

o Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with
water, and concentrate.[1]

Part 4: Visualization of Reaction Pathways[1]

The following diagram illustrates the two primary workflows described above, highlighting the
divergence point based on the specific drug design goal (Ether formation vs. Biaryl synthesis).

Reagents:
CsF, MeCN
2-(TMS)phenyl triflate

Pathway A: In situ generation

O-Arylation

Benzyne
Intermediate

Nucleophilic Attack Diaryl Ether Scaffold
(HCV Inhibitor Core)
6-Chloro-2-fluoro-
3-methylphenol Pathway B:
(CAS: 261762-91-8) C-C Bond Formation

Protection:

P I
Mel, K2CO3 rotected Intermediate

Suzuki Coupling:
Pd(dppf)CI2, Ar-B(OH)2

Cross-Coupling Biaryl Scaffold

(Kinase Inhibitor Core)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for 6-Chloro-2-fluoro-3-methylphenol in medicinal
chemistry.

Part 5: References
o Hepatitis C Virus Inhibitor Synthesis:
o Source: World Intellectual Property Organization (WIPO).[1]

o Title: WO2013064538A1 - Substituted benzylamine compounds, their use in medicine,
and in particular the treatment of hepatitis c virus (hcv) infection.[1]

o Relevance: Describes the specific use of 6-Chloro-2-fluoro-3-methylphenol in a
Kobayashi aryne insertion reaction (Page 45, Step 1).
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o Link:[1]

e Fluorine in Medicinal Chemistry:

[e]

Source: Journal of Medicinal Chemistry.[2]

o

Title: Fluorine in Medicinal Chemistry.[3][4][5]

[¢]

Relevance: Foundational text on how fluorine substitution (like the 2-F in this compound)
affects pKa, lipophilicity, and metabolic stability.[1]

[¢]

Link: [J. Med.[1] Chem. Review (Purser et al.)]([Link]1]
e Benzyne Chemistry in Synthesis:

Source: Chemical Reviews.

[e]

o

Title: The Revival of Benzyne Chemistry in Natural Product Synthesis and Medicinal
Chemistry.[1]

(¢]

Relevance: Validates the mechanistic approach used in Protocol A.

[¢]

Link:[1]
e Compound Data & Sourcing:
o Source: ChemicalBook.[6]

o Title: 6-CHLORO-2-FLUORO-3-METHYLPHENOL Product Properties.[7][8][9][10][11][12]
[13][14]

o Link:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK526253/
https://pubmed.ncbi.nlm.nih.gov/36229406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7679262/
https://www.unibrom.com/intermediates-3-fluoro-2-methylphenol-for-critical-molecular-building-block-product/
https://www.unibrom.com/intermediates-3-fluoro-2-methylphenol-for-critical-molecular-building-blocks-product/
https://www.ncbi.nlm.nih.gov/books/NBK526253/
https://www.ncbi.nlm.nih.gov/books/NBK526253/
https://pubs.acs.org/doi/10.1021/jm070792p)[
https://www.ncbi.nlm.nih.gov/books/NBK526253/
https://www.ncbi.nlm.nih.gov/books/NBK526253/
https://www.ncbi.nlm.nih.gov/books/NBK526253/
https://patents.google.com/patent/EP1280752B1/en
https://www.benchchem.com/product/b1586198/docs?utm_src=pdf-body#application-note-6-chloro-2-fluoro-3-methylphenol-in-drug-discovery
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5691528.htm
https://www.chemicalbook.com/ChemicalProductProperty_IN_CB5691528.htm
https://aksci.com/item_detail.php?cat=4679CQ
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8416825.htm
http://www.stenutz.eu/chem/solv6.php?name=2-chloro-6-fluorobenzyl+alcohol
https://www.chemical-suppliers.eu/inquiry/chloro-fluoro-methylphenol-PX31185
https://store.apolloscientific.co.uk/category/chemicals/fluorinated-building-blocks/fluorinated-alcohols?page=2
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8451882.htm
https://www.ncbi.nlm.nih.gov/books/NBK526253/
https://www.benchchem.com/product/b1586198?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586198?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Sources

1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute
Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nim.nih.gov]

3. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-
fluoro phenol antibacterial compound - PMC [pmc.ncbi.nim.nih.gov]

4. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block
Manufacturer, Factory | Unibrom [unibrom.com]

5. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block
Manufacturer, Factory | Unibrom [unibrom.com]

6. EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols - Google Patents
[patents.google.com]

7. 4-Bromo-3-chloropyridine | 73583-41-2 [chemicalbook.com]

8. 4-Bromo-3-chloropyridine | 73583-41-2 [chemicalbook.com]

9. 2734774-76-4 4-Bromo-6-chloro-2-fluoro-3-methylphenol AKSci 4679CQ [aksci.com]
10. 6-CHLORO-2-FLUORO-3-METHYLPHENOL | 261762-91-8 [chemicalbook.com]
11. 2-chloro-6-fluorobenzyl alcohol [stenutz.eu]

12. Your Inquiry on 6-Chloro-2-fluoro-3-methylphenol | Chemical-Suppliers [chemical-
suppliers.eu]

13. Fluorinated Alcohols Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
14. 2-FLUORO-4-METHYLPHENOL | 452-81-3 [chemicalbook.com]

To cite this document: BenchChem. [Application Note: 6-Chloro-2-fluoro-3-methylphenol in
Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586198/docs#application-note-6-chloro-2-fluoro-3-
methylphenol-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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